molecular formula C7H6BrNO3 B13950457 Methyl 2-hydroxy-3-bromo-isonicotinate

Methyl 2-hydroxy-3-bromo-isonicotinate

Cat. No.: B13950457
M. Wt: 232.03 g/mol
InChI Key: NUGJXRCCYCGPTE-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-bromo-isonicotinate is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of isonicotinic acid, featuring a bromine atom at the 3-position and a hydroxyl group at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-bromo-isonicotinate typically involves the bromination of methyl isonicotinate followed by hydroxylation. One common method includes:

    Bromination: Methyl isonicotinate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 3-position.

    Hydroxylation: The brominated product is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to introduce the hydroxyl group at the 2-position.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-bromo-isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-bromo-isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and hydroxyl groups allows the compound to form hydrogen bonds and halogen bonds with its targets, influencing their activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    Methyl 2-hydroxy-isonicotinate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 3-bromo-isonicotinate: Lacks the hydroxyl group, affecting its solubility and interaction with molecular targets.

    Methyl 2-hydroxy-4-bromo-isonicotinate: Bromine atom at the 4-position, leading to different steric and electronic effects.

Uniqueness: Methyl 2-hydroxy-3-bromo-isonicotinate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

methyl 3-bromo-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,1H3,(H,9,10)

InChI Key

NUGJXRCCYCGPTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC=C1)Br

Origin of Product

United States

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